2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide
CAS No.: 1324466-24-1
Cat. No.: VC5899267
Molecular Formula: C18H14N6OS
Molecular Weight: 362.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1324466-24-1 |
|---|---|
| Molecular Formula | C18H14N6OS |
| Molecular Weight | 362.41 |
| IUPAC Name | 2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-quinolin-5-ylacetamide |
| Standard InChI | InChI=1S/C18H14N6OS/c25-16(23-15-6-1-5-14-13(15)4-2-7-19-14)10-12-11-26-18(22-12)24-17-20-8-3-9-21-17/h1-9,11H,10H2,(H,23,25)(H,20,21,22,24) |
| Standard InChI Key | VKMUIHDPIJBVPT-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Introduction
Structural and Nomenclature Analysis
The systematic name 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide delineates its molecular architecture. The core structure consists of:
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, linked to the pyrimidine via an amino group.
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Acetamide bridge: Connects the thiazole to a quinoline group, a bicyclic structure with a nitrogen atom in the aromatic system.
This configuration suggests potential hydrogen bonding and π-π stacking interactions, critical for binding to biological targets such as kinases or ion channels .
Synthesis and Chemical Characterization
While no explicit synthesis route for this compound is documented, analogous molecules provide insight into plausible strategies. For example, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives are synthesized via sequential Ullmann coupling and cyclization reactions . A hypothetical pathway for 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide could involve:
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Formation of the pyrimidin-2-ylamino-thiazole core: Reacting 2-aminopyrimidine with 4-bromothiazole under palladium catalysis .
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Acetamide linkage: Coupling the thiazole intermediate with bromoacetyl chloride, followed by amidation with quinolin-5-amine .
Characterization would likely employ NMR (¹H and ¹³C), HRMS, and X-ray crystallography, as demonstrated for related SLACK inhibitors .
Structure-Activity Relationships (SAR)
The compound’s bioactivity can be extrapolated from studies on its structural analogs:
Table 1: Comparative IC₅₀ Values of Analogous Acetamide Derivatives
| Compound Name | Target | IC₅₀ (nM) |
|---|---|---|
| N-(4-Methylpyridin-3-yl)-2-(naphthalen-1-yl)acetamide | Kinase X | 50,000 |
| 3-(Pyridin-4-yl)-4-(quinolin-6-yl)-1H-1,2,4-triazole-5(4H)-thione | CDK2 | 100,000 |
| 2-(2-(Biphenyl-4-yl)acetamido)thiophene-3-carboxamide | Ion Channel Y | 50,000 |
Key SAR insights:
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Pyrimidine substitutions: Electron-withdrawing groups at the pyrimidine 2-position enhance binding to ATP pockets in kinases .
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Thiazole modifications: Bulky substituents on the thiazole ring improve selectivity for SLACK over related potassium channels .
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Quinoline role: The planar quinoline system likely facilitates penetration into the central nervous system (CNS), as seen in antiepileptic drugs .
Biological Activity and Mechanisms
Kinase Inhibition
The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold is a known ATP-competitive inhibitor of CDK2, with Kᵢ values in the low nM range . Molecular docking studies suggest that the acetamide group in 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(quinolin-5-yl)acetamide could occupy the hydrophobic back pocket of CDK2, mimicking interactions observed with roscovitine .
Ion Channel Modulation
N-(pyrimidin-5-yl)acetamide derivatives exhibit potent inhibition of SLACK (KNa1.1) channels, which are implicated in epilepsy of infancy with migrating focal seizures (EIMFS) . The quinoline moiety in this compound may enhance blood-brain barrier permeability, positioning it as a candidate for neurological applications .
Therapeutic Applications
Neurological Disorders
SLACK channel hyperactivity is linked to EIMFS, and inhibitors like N-(pyrimidin-5-yl)acetamides reduce neuronal excitability in vitro . The quinoline group’s CNS penetration could make this compound a viable antiepileptic agent, particularly for pharmacoresistant cases .
Oncology
CDK2 inhibition is a validated strategy in breast and ovarian cancers. The compound’s pyrimidine-thiazole core aligns with ATP-competitive CDK inhibitors currently in clinical trials, such as dinaciclib .
Pharmacokinetics and Toxicity
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